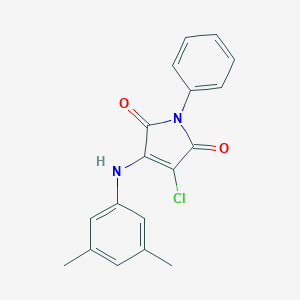
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a pyrrole ring substituted with a phenyl group, a chloro group, and a dimethylanilino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3,5-dimethylaniline with a chloro-substituted pyrrole derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 60°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. The final product is usually purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted pyrrole derivatives.
科学的研究の応用
3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
作用機序
The mechanism of action of 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(3,5-dimethylanilino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
- 3-Chloro-4-(3,5-dimethylanilino)-1-(2-methylphenyl)-1H-pyrrole-2,5-dione
Uniqueness
Compared to similar compounds, 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the dimethylanilino moiety enhances its reactivity and potential for diverse applications .
特性
CAS番号 |
303034-07-3 |
|---|---|
分子式 |
C18H15ClN2O2 |
分子量 |
326.8g/mol |
IUPAC名 |
3-chloro-4-(3,5-dimethylanilino)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-8-12(2)10-13(9-11)20-16-15(19)17(22)21(18(16)23)14-6-4-3-5-7-14/h3-10,20H,1-2H3 |
InChIキー |
JPMFNAIFYZTXOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl)C |
正規SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















